molecular formula C6H14Cl2N4 B2775213 (1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride CAS No. 2094382-21-3

(1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

Cat. No.: B2775213
CAS No.: 2094382-21-3
M. Wt: 213.11
InChI Key: GDNVSEDSMHBLKS-UHFFFAOYSA-N
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Description

(1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Properties

IUPAC Name

(1-propyltriazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-2-3-10-5-6(4-7)8-9-10;;/h5H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNVSEDSMHBLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride typically involves the reaction of 1-propyl-1H-1,2,3-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce primary amines.

Scientific Research Applications

(1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
  • (1-methyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
  • (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

Uniqueness

(1-propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is unique due to its specific propyl substitution on the triazole ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Biological Activity

(1-Propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a synthetic organic compound notable for its diverse biological activities, attributed to its unique triazole ring structure. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring with a propyl group at the 1-position and a methanamine group at the 4-position. The dihydrochloride form enhances its solubility in water, making it suitable for various biological applications. Its molecular formula is C6H14Cl2N4C_6H_{14}Cl_2N_4 .

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains. Its triazole structure is known to interfere with fungal cell wall synthesis and bacterial protein synthesis .
  • Antiviral Properties : Preliminary studies suggest that derivatives of triazoles can exhibit antiviral activity by inhibiting viral replication mechanisms .
  • Anticancer Potential : The compound's ability to modulate biochemical pathways may contribute to its anticancer effects. Research has focused on its interactions with specific molecular targets involved in cancer progression .

The mechanism of action for this compound involves:

  • Interaction with Proteins : The nitrogen atoms in the triazole ring can form hydrogen bonds with amino acid residues in proteins, potentially altering their functions .
  • Coordination Chemistry : As a ligand, it can coordinate with metal ions, enhancing its reactivity and biological efficacy .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(4-Chlorophenyl)-3-methyltriazoleStructureKnown for antifungal properties
4-Amino-1H-triazoleStructureUsed as a herbicide
4-Methylthio-1H-triazoleStructureExhibits antibacterial activity

The presence of both amine and triazole functionalities in this compound enhances its solubility and biological activity compared to simpler triazoles .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent .
  • Antiviral Activity : Research highlighted that triazole derivatives could inhibit viral enzymes crucial for replication. This suggests that this compound may be explored further for antiviral drug development .
  • Cancer Research : Investigations into the compound's effect on cancer cell lines revealed significant cytotoxicity against certain types of tumors. The underlying mechanisms are being studied to identify specific pathways influenced by this compound .

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